
Triciribine
Descripción general
Descripción
Triciribina es un análogo de nucleósido sintético que se sintetizó por primera vez en la década de 1970. Es conocido por sus posibles propiedades anticancerígenas y se ha estudiado ampliamente por su capacidad para inhibir la vía de señalización de Akt, que es crucial para la proliferación y supervivencia celular . Triciribina ha mostrado ser prometedora en el tratamiento de varios tipos de cáncer, incluidos los cánceres de mama y de ovario .
Métodos De Preparación
La síntesis de triciribina implica varios pasos clave. Uno de los métodos más eficientes reportados incluye la sustitución regioselectiva de 1-N-Boc-2-metilhidrazina y una transformación de una sola olla catalizada por ácido trifluoroacético. Este proceso combina la desprotección del grupo tert-butilcarbonilo y la reacción de cierre de anillo para producir un motivo de nucleobase tricíclico . El rendimiento general de esta síntesis es de aproximadamente el 35% .
Análisis De Reacciones Químicas
Triciribina sufre varias reacciones químicas, que incluyen:
Oxidación: Triciribina se puede oxidar en condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el análogo de nucleósido para mejorar sus propiedades.
Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético, derivados de hidrazina y varios agentes oxidantes y reductores. Los principales productos formados a partir de estas reacciones son típicamente análogos de nucleósidos modificados con posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Triciribina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.
Mecanismo De Acción
Triciribina ejerce sus efectos inhibiendo la fosforilación y la señalización de los tres miembros de la familia Akt: Akt-1, Akt-2 y Akt-3 . Estas proteincinasas de serina/treonina juegan un papel crítico en la proliferación y supervivencia celular. Al unirse al dominio de homología de plecstrina de Akt, triciribina evita su reclutamiento a la membrana plasmática, inhibiendo así su activación . Esta interrupción de la vía de señalización de Akt conduce a una reducción de la proliferación celular y a un aumento de la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Triciribina es única entre los análogos de nucleósidos debido a su inhibición específica de la vía de señalización de Akt. Compuestos similares incluyen:
Perifosina: Un alquilfosfolípido que también se dirige a la vía de Akt pero tiene un mecanismo de acción diferente.
Estos compuestos comparten la capacidad de inhibir la señalización de Akt, pero difieren en sus mecanismos específicos y aplicaciones terapéuticas.
Actividad Biológica
Triciribine, a potent small-molecule inhibitor of the AKT signaling pathway, has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound primarily functions as an inhibitor of the AKT pathway, which is crucial in regulating cell growth, survival, and metabolism. It selectively inhibits the phosphorylation of all three isoforms of AKT (AKT1, AKT2, and AKT3), thereby disrupting downstream signaling pathways involved in tumorigenesis and resistance to chemotherapy.
Key Findings:
- Inhibition of AKT Phosphorylation : Studies have shown that this compound significantly reduces the phosphorylation levels at Thr309 and Ser474, essential for full AKT activation .
- Impact on Tumor Cells : In vitro studies indicate that this compound effectively inhibits the growth of cancer cells with hyperactivated AKT while having minimal effects on cells with normal AKT activity .
1. Lipid Metabolism
This compound has been shown to enhance low-density lipoprotein receptor (LDLR) expression and function. This effect is mediated through stabilization of LDLR mRNA and reduction in PCSK9 expression, leading to increased LDL uptake by liver cells.
Study | Effect Observed | Mechanism |
---|---|---|
Increased LDLR expression | Stabilization of LDLR mRNA | |
Enhanced LDL uptake | Reduction in PCSK9 expression |
2. Anti-Cancer Activity
This compound demonstrates significant anti-tumor effects across various cancer types. For instance, in pancreatic cancer models, it enhances the efficacy of gemcitabine by overcoming AKT-mediated resistance.
- Case Study : A study found that the combination of this compound with gemcitabine resulted in a significant increase in apoptosis rates compared to either drug alone (p<0.01) and inhibited cell growth in MiaPaCa-2 pancreatic adenocarcinoma cells .
3. Pulmonary Disease
Recent research indicates that this compound may reverse pulmonary fibrosis and halt disease progression in models of pulmonary hypertension.
"Our tests show that treatment with this compound can halt disease progression and may even reverse some of the damage to lung tissue" .
Efficacy in Various Cancer Models
This compound has been tested across multiple cancer cell lines with varying results based on the presence or absence of activated AKT:
Cell Line | Response to this compound |
---|---|
MiaPaCa-2 (Pancreatic) | Significant growth inhibition |
STC-1 (Neuroendocrine) | 65% reduction in growth |
BON (Carcinoid) | No significant response |
Combination Therapies
This compound's effectiveness is often enhanced when used in combination with other therapies:
Q & A
Q. What is the primary mechanism of action of Triciribine in inhibiting cancer cell proliferation, and how can researchers validate this mechanism in vitro?
Basic Research Question
this compound selectively inhibits Akt phosphorylation (Thr308 and Ser473), blocking downstream signaling pathways critical for cancer cell survival and proliferation. It does not directly inhibit upstream activators like PI3K or PDK1, nor does it affect other kinases such as ERK1/2 or PKC . To validate this mechanism, researchers should:
- Use Western blotting to assess Akt phosphorylation levels in treated vs. untreated cells.
- Perform flow cytometry to measure apoptosis and cell cycle arrest (e.g., G1 phase accumulation).
- Include positive controls (e.g., Akt inhibitors with known mechanisms) and negative controls (cells with silenced Akt) to confirm specificity .
Q. How should researchers address variability in this compound’s efficacy across different cancer cell lines, particularly regarding Akt inhibition?
Advanced Research Question
Variability may stem from differences in Akt isoform expression (Akt1, Akt2, or Akt3), genetic mutations, or compensatory signaling pathways. Methodological approaches include:
- Multi-cell-line screening : Test this compound on panels of cell lines with documented Akt expression levels (e.g., via CRISPR or RNA-seq databases).
- Pathway enrichment analysis : Use tools like Gene Set Enrichment Analysis (GSEA) to identify resistance mechanisms in non-responsive lines .
- Combination studies : Pair this compound with inhibitors of compensatory pathways (e.g., mTOR or MEK) to overcome resistance .
Q. What are the recommended in vitro and in vivo concentrations of this compound for cytotoxicity assays, and how should dose-response curves be interpreted?
Basic Research Question
- In vitro : Typical concentrations range from 10 nM to 1 µM , with treatment durations of 24–72 hours depending on cell doubling time .
- In vivo : Mouse xenograft models often use 10–20 mg/kg administered intraperitoneally, 3–5 times weekly .
- Dose-response analysis : Use nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC50 values. Ensure assays include triplicate technical replicates and biological repeats to account for plate-to-plate variability .
Q. How can researchers reconcile conflicting data on this compound’s off-target effects in DNA synthesis inhibition versus Akt-specific activity?
Advanced Research Question
Conflicts may arise due to assay conditions (e.g., prolonged exposure leading to secondary effects) or cell-type-specific responses. To resolve this:
- Time-course experiments : Differentiate primary (Akt inhibition) and secondary (DNA synthesis) effects by varying treatment durations.
- Kinase profiling assays : Use platforms like KinomeScan to quantify off-target kinase inhibition at relevant concentrations .
- Genetic validation : Compare this compound’s effects in wild-type vs. Akt-knockout cells to isolate Akt-dependent phenotypes .
Q. What statistical frameworks are most appropriate for analyzing this compound’s synergistic effects in combination therapies?
Advanced Research Question
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Bliss independence model : Assess whether the observed effect exceeds the expected effect of individual drugs.
- ANOVA with post-hoc tests : Compare monotherapy vs. combination groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Q. How should researchers design experiments to evaluate this compound’s impact on tumor microenvironments in vivo?
Advanced Research Question
- Orthotopic models : Implant cancer cells into organ-specific sites (e.g., mammary fat pad for breast cancer) to mimic tumor-stroma interactions.
- Immune profiling : Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and cytokines (e.g., IL-6, TNF-α) post-treatment .
- Hypoxia markers : Stain tumors for HIF-1α to assess this compound’s penetration into hypoxic regions .
Q. What criteria should guide the selection of preclinical models for studying this compound’s efficacy against Akt-overexpressing tumors?
Basic Research Question
- Genetic fidelity : Use models with clinically relevant Akt alterations (e.g., PTEN-null or PI3K-mutant tumors).
- Pharmacodynamic endpoints : Measure Akt phosphorylation in tumor biopsies 24 hours post-treatment to confirm target engagement.
- Ethical compliance : Follow NIH guidelines for tumor burden limits and humane endpoints in rodent studies .
Q. How can researchers mitigate batch-to-batch variability in this compound’s activity due to compound stability issues?
Advanced Research Question
- Quality control : Perform HPLC purity checks (>95%) and store aliquots in desiccated, light-protected conditions at -80°C .
- Fresh preparation : Reconstitute this compound in DMSO immediately before use to prevent hydrolysis.
- Bioactivity validation : Include a reference cell line (e.g., Akt-overexpressing MCF-7) in each experiment as an internal control .
Q. What methodologies are recommended for meta-analysis of this compound studies to resolve contradictions in reported IC50 values?
Advanced Research Question
- Data normalization : Standardize IC50 values using the same assay type (e.g., ATP-based viability vs. clonogenic survival).
- Covariate adjustment : Account for variables like cell confluency, serum concentration, and passage number in regression models.
- Public databases : Extract data from repositories like PubChem BioAssay or GDSC to increase sample size .
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions to Akt signaling research?
Basic Research Question
- Introduction : Clearly define gaps in Akt inhibition strategies and cite prior failures (e.g., toxicity of pan-Akt inhibitors).
- Results : Use subheadings to separate mechanistic studies (Akt phosphorylation) from phenotypic outcomes (apoptosis, tumor growth).
- Discussion : Contrast findings with earlier Akt inhibitors and propose translational implications (e.g., combinatorial regimens) .
Propiedades
IUPAC Name |
2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860527 | |
Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-35-2 | |
Record name | Triciribine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.